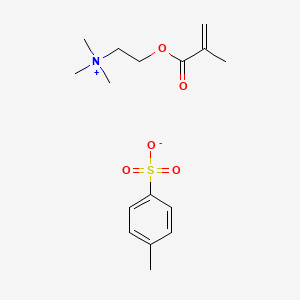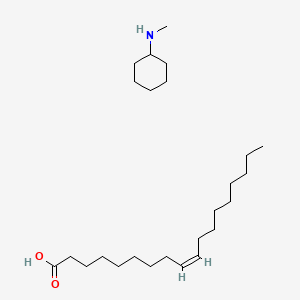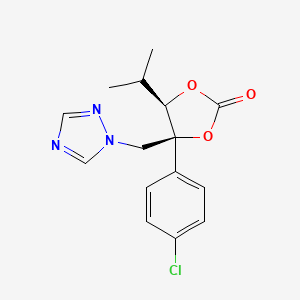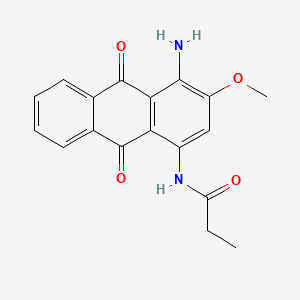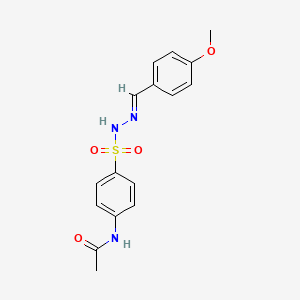
5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These compounds are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide typically involves the following steps:
Diazotization: The starting material, 2,6-dichloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-cyanoethyl)aniline under basic conditions to form the azo compound.
Substitution Reaction: The resulting azo compound undergoes a substitution reaction with acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for diazotization and coupling reactions.
- Use of catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include nitro compounds or quinones.
Reduction: Amines or hydrazines can be formed.
Substitution: Various substituted aromatic compounds can be obtained.
科学的研究の応用
5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials, such as textiles and inks.
作用機序
The mechanism of action of 5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form stable complexes with various substrates, leading to changes in their chemical or physical properties. The specific pathways and targets depend on the application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Sudan III: A lipid-soluble dye used for staining triglycerides.
Uniqueness
5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of cyanoethyl and dichloro-nitrophenyl groups enhances its stability and reactivity, making it suitable for specialized applications.
特性
CAS番号 |
27447-29-6 |
|---|---|
分子式 |
C20H17Cl2N7O3 |
分子量 |
474.3 g/mol |
IUPAC名 |
N-[5-[bis(2-cyanoethyl)amino]-2-[(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17Cl2N7O3/c1-13(30)25-19-12-14(28(8-2-6-23)9-3-7-24)4-5-18(19)26-27-20-16(21)10-15(29(31)32)11-17(20)22/h4-5,10-12H,2-3,8-9H2,1H3,(H,25,30) |
InChIキー |
VRPSNSOURXIFQL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCC#N)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
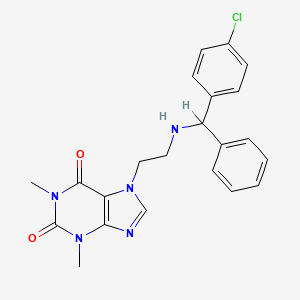
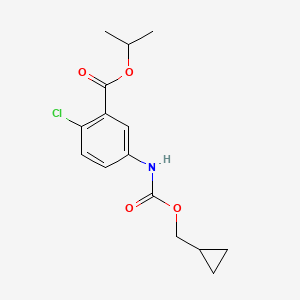

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
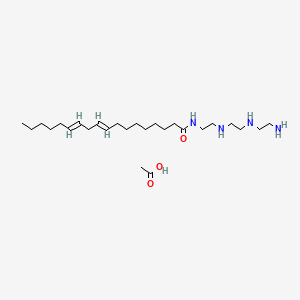
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
